2-Chloro-3-hydroxy-4-methoxybenzaldehyde
Overview
Description
2-Chloro-3-hydroxy-4-methoxybenzaldehyde, also known as 2-Chloroisovanillin, is an organic compound with the molecular formula C8H7ClO3 and a molecular weight of 186.59 g/mol . This compound is characterized by the presence of a chloro group, a hydroxy group, and a methoxy group attached to a benzaldehyde core. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-3-hydroxy-4-methoxybenzaldehyde can be synthesized from 1-chloro-2,3-dimethoxybenzene through a series of chemical reactions . The synthesis involves the following steps:
Chlorination: 1-chloro-2,3-dimethoxybenzene is chlorinated to introduce the chloro group at the desired position.
Hydrolysis: The chlorinated intermediate undergoes hydrolysis to replace the methoxy group with a hydroxy group.
Formylation: The hydroxy intermediate is then formylated to introduce the aldehyde group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction steps as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-hydroxy-4-methoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: 2-Chloro-3-hydroxy-4-methoxybenzoic acid.
Reduction: 2-Chloro-3-hydroxy-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-hydroxy-4-methoxybenzaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as a reactant in the synthesis of BODIPY fluorescent sensors.
Biology: It is employed in the synthesis of Schiff base ligands, which are used in various biological studies.
Industry: It is used in the synthesis of various organic compounds and intermediates for industrial applications.
Mechanism of Action
The mechanism of action of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde involves its interaction with molecular targets and pathways. For example, in biological systems, it can form Schiff base ligands that interact with metal ions and proteins, affecting their function and activity . The specific pathways and targets depend on the context of its use, such as in the synthesis of inhibitors or fluorescent sensors.
Comparison with Similar Compounds
2-Chloro-3-hydroxy-4-methoxybenzaldehyde can be compared with other similar compounds, such as:
3-Hydroxy-4-methoxybenzaldehyde: Lacks the chloro group, making it less reactive in certain substitution reactions.
2-Chloro-4-hydroxybenzaldehyde: Lacks the methoxy group, affecting its solubility and reactivity.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Lacks the chloro group and is widely used as a flavoring agent.
The presence of the chloro group in this compound makes it unique and more versatile for specific chemical reactions and applications.
Properties
IUPAC Name |
2-chloro-3-hydroxy-4-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMJGFBJQBQOIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191125 | |
Record name | 2-Chloro-3-hydroxy-p-anisaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37687-57-3 | |
Record name | 2-Chloro-3-hydroxy-4-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37687-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloroisovaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037687573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-3-hydroxy-p-anisaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-3-hydroxy-p-anisaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.735 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLOROISOVANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XV7BKD7BX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and structure of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde?
A1: The molecular formula of this compound is C8H7ClO3 []. While the abstract doesn't provide a visual representation of the structure, based on the name we can understand it to be a benzaldehyde derivative with the following substitutions:
Q2: What are the key intermolecular interactions observed in this compound?
A2: The abstract mentions that the molecules of this compound are connected by O—H⋯O and C—H⋯O interactions, forming two-dimensional networks []. This suggests that hydrogen bonding plays a significant role in the crystal packing of this compound.
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